molecular formula C10H14N2O3S B6617163 4-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 91619-25-9

4-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No.: B6617163
CAS No.: 91619-25-9
M. Wt: 242.30 g/mol
InChI Key: YJAKCUQBRSBCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(morpholin-4-yl)benzene-1-sulfonamide is a versatile chemical compound with a unique structure that allows for diverse applications. It is used in various fields, including drug development, catalysis, and scientific research.

Preparation Methods

The synthesis of 4-(morpholin-4-yl)benzene-1-sulfonamide involves several synthetic routes and reaction conditions. One common method includes the reaction of morpholine with benzene-1-sulfonyl chloride under controlled conditions to yield the desired product. Industrial production methods often involve optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

4-(morpholin-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(morpholin-4-yl)benzene-1-sulfonamide is widely used in scientific research due to its unique properties In chemistry, it serves as a building block for synthesizing more complex molecules In biology, it is used in the study of enzyme inhibition and protein interactionsIn industry, it is used in catalysis and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific enzyme or protein it targets .

Comparison with Similar Compounds

4-(morpholin-4-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as sulfonamide-based drugs. These compounds share a common sulfonamide functional group but differ in their specific structures and applications. For example, sulfamethazine and sulfadiazine are sulfonamide drugs used in veterinary medicine and as antibacterial agents, respectively . The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAKCUQBRSBCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluorobenzenesulfonamide (5.50 g, 31.4 mmoles) was dissolved in 100 ml of morpholine (99.6 g, 1.14 moles) and was refluxed for 3 days. The solvent was removed by evaporation, yielding an orange oil. Methylene chloride (100 ml) was added, causing the oil to solidify. The solid was collected by filtration, then heated in 100 ml of ethanol. After cooling, the solid was collected by filtration, yielding 5.59 g (73%) of 4-(4-morpholinyl)benzenesulfonamide as a white solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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